Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl-
Overview
Description
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dithiolo-pyrrol ring system, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrole derivative, which undergoes a series of reactions including oxidation, cyclization, and formylation to introduce the formamide group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyrrole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Scientific Research Applications
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent, given its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism by which Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s dithiolo-pyrrol ring system may enable it to bind to these targets with high affinity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl]-3,5-bis(trifluoromethyl)-(9Cl): This compound shares a similar dithiolo-pyrrol ring system but with different substituents.
Other Dithiolo-Pyrrol Derivatives:
Uniqueness
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- is unique due to its specific combination of functional groups and the presence of the formamide moiety.
Biological Activity
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl-, commonly referred to as vD-846, is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- CAS Number : 21787-66-6
- Molecular Formula : C₆H₄N₂O₂S₂
- Molecular Weight : 200.24 g/mol
- Structure : The compound features a dithiolo-pyrrol structure which contributes to its biological activity.
The biological activity of vD-846 is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : In vitro studies indicate that vD-846 may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell survival and proliferation.
Antitumor Effects
A study assessing the antitumor effects of vD-846 demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that the compound induces apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10 | Induction of apoptosis |
MCF-7 (Breast) | 15 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 12 | Inhibition of proliferation |
Enzyme Inhibition Studies
Further investigations revealed that vD-846 acts as an inhibitor for key metabolic enzymes involved in cancer metabolism:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Lactate Dehydrogenase | Competitive | 5 |
Dihydrofolate Reductase | Non-competitive | 8 |
These findings suggest that vD-846 could be a promising lead for developing new anticancer therapies.
Case Studies
- Case Study on HeLa Cells : A detailed study using HeLa cells showed that treatment with vD-846 resulted in a significant decrease in cell viability after 48 hours, with an observed increase in apoptotic markers such as caspase activation.
- In Vivo Studies : Animal models treated with vD-846 exhibited reduced tumor growth compared to controls. The compound's ability to penetrate biological membranes suggests it could be effective in systemic treatments.
Properties
IUPAC Name |
N-methyl-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)formamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-9(3-10)5-6-4(2-12-13-6)8-7(5)11/h2-3H,1H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVDMXSAODADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=C2C(=CSS2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944396 | |
Record name | N-(5-Hydroxy[1,2]dithiolo[4,3-b]pyrrol-6-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21787-65-5 | |
Record name | Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Hydroxy[1,2]dithiolo[4,3-b]pyrrol-6-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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